2,3-Diphenylpropylamine (CAS 5415-80-5) is a primary amine featuring a propyl chain with phenyl substituents at the 2 and 3 positions. It belongs to the phenylalkylamine class of compounds, which are recognized for their diverse biological activities. This compound serves as a crucial reference material and research tool, primarily due to its structural relationship to known calcium channel blockers and its role in metabolism studies of more complex pharmaceutical agents like Fendiline.
In the phenylalkylamine class, minor structural modifications—such as altering the position of the phenyl groups (e.g., to 3,3-diphenylpropylamine) or removing the methyl group—can lead to significant changes in biological activity, metabolic stability, and receptor affinity. 2,3-Diphenylpropylamine is specifically identified as a metabolite of the calcium channel blocker Fendiline. For applications such as pharmacokinetic (PK) studies, drug metabolism and pharmacokinetics (DMPK) analysis, or toxicology, using this exact isomer as a reference standard is mandatory for accurate analytical quantification and identification. Substituting with a different isomer or a close analog would invalidate the results of such studies.
2,3-Diphenylpropylamine has been unequivocally identified as an in-vivo metabolite of the pharmaceutical agent Fendiline in humans. A gas chromatography-mass spectrometry (GC-MS) analysis of human urine following oral administration of Fendiline confirmed the presence of 2,3-diphenylpropylamine, which is formed via N-dealkylation of the parent drug. This metabolic link makes it a non-interchangeable reference standard.
| Evidence Dimension | Metabolic Product Identification |
| Target Compound Data | Detected and structurally confirmed in human urine after administration of the parent drug. |
| Comparator Or Baseline | Fendiline (Parent Drug, CAS 13042-18-7). |
| Quantified Difference | Serves as a specific, required analytical marker for a primary metabolic pathway of Fendiline. |
| Conditions | In-vivo human metabolism study with analysis by GC-MS. |
For any laboratory performing pharmacokinetic, toxicological, or clinical monitoring of Fendiline, procurement of this exact metabolite is essential for method validation and accurate quantification.
The biological activity of phenylalkylamine-based calcium channel blockers is highly sensitive to structural changes. As a primary metabolite of Fendiline, 2,3-diphenylpropylamine must be evaluated independently to determine if it contributes to the overall therapeutic or off-target effects observed after Fendiline administration. This allows researchers to distinguish the activity of the parent drug from that of its metabolite, a critical step in building accurate SAR models for this chemical class.
| Evidence Dimension | Pharmacological Activity Attribution |
| Target Compound Data | Enables isolated testing of a key metabolite's bioactivity. |
| Comparator Or Baseline | Fendiline (Parent Drug). |
| Quantified Difference | Allows for the deconvolution of pharmacological effects between the parent drug and its primary N-dealkylated metabolite. |
| Conditions | In-vitro or in-vivo pharmacological assays (e.g., receptor binding, functional screens). |
Researchers designing next-generation calcium channel blockers or studying Fendiline's mechanism cannot accurately assign pharmacological roles without isolating and testing the activity of this specific metabolite.
To be used as a primary analytical standard in liquid chromatography-mass spectrometry (LC-MS) or GC-MS methods for the purpose of identifying and quantifying Fendiline metabolites in preclinical and clinical samples. Its availability is critical for establishing limits of detection and quantification in regulated bioanalysis.
To be employed as a distinct chemical entity in in-vitro assays (e.g., ion channel panels, cytotoxicity assays) to determine its specific biological activity. This allows for direct comparison with the parent drug, Fendiline, to ascertain whether the metabolite retains, loses, or gains activity or toxicity.
To serve as a well-defined chemical building block for the synthesis of novel derivatives. Researchers exploring the structure-activity relationships of phenylalkylamines can use this specific isomeric backbone to create new compounds with potentially modulated pharmacological properties.
Corrosive;Irritant